

A Technical Guide to 1-Ethynylcyclohexene: Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynylcyclohexene**

Cat. No.: **B1205888**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

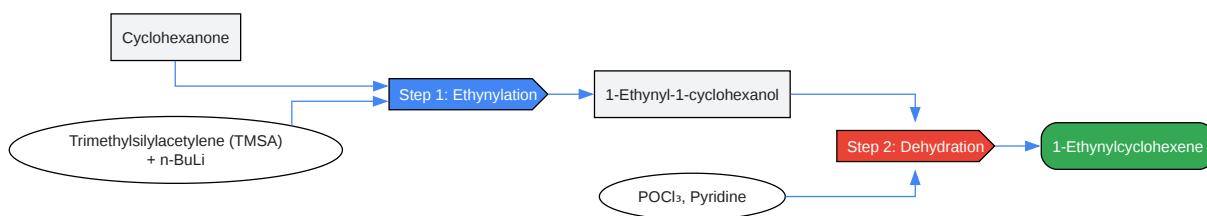
This technical guide provides an in-depth overview of **1-Ethynylcyclohexene** (CAS No. 931-49-7), a versatile cyclic alkyne used as a building block in organic synthesis. Due to the reactivity of its terminal alkyne group, it serves as a crucial intermediate in the development of pharmaceuticals, fine chemicals, and advanced materials.^{[1][2]} This document details its commercial availability, typical purity levels, physicochemical properties, and established experimental protocols for its synthesis and purification.

Commercial Availability and Purity

1-Ethynylcyclohexene is readily available from several major chemical suppliers. The compound is typically offered at high purity levels, most commonly 99%, suitable for most research and development applications.^{[3][4]} For sensitive applications, it is important to note that some commercial grades may contain stabilizers, such as Butylated hydroxytoluene (BHT), to prevent polymerization or degradation.^{[3][4]}

The table below summarizes the availability of **1-Ethynylcyclohexene** from various suppliers.

Supplier	Reported Purity	Notes
Sigma-Aldrich (MilliporeSigma)	99%	Contains ≤0.2% BHT as a stabilizer. [3] [4]
Tokyo Chemical Industry (TCI)	>98.0% (GC)	-
Shaanxi Dideu Medichem Co. Ltd.	99%	-
Zhuozhou Wenxi Import and Export Co., Ltd.	99%+ (HPLC)	-
Henan Fengda Chemical Co., Ltd.	99%	-
CymitQuimica	97%	Also lists other unspecified purities. [2]


Physicochemical Properties

1-Ethynylcyclohexene is a colorless to pale yellow liquid with a distinct odor.[\[2\]](#) Its key physical and chemical properties are summarized in the table below, compiled from various chemical databases.

Property	Value
CAS Number	931-49-7[5]
Molecular Formula	C ₈ H ₁₀ [5]
Molecular Weight	106.17 g/mol [4]
Boiling Point	148-151 °C (lit.)[6][7]
Density	0.903 g/mL at 25 °C (lit.)[6][7]
Refractive Index (n _{20/D})	1.496 (lit.)[6][7]
Flash Point	29 °C (84.2 °F) - closed cup[3][4]
Storage Temperature	2-8°C[3][4]
Maximum UV Absorbance (λ _{max})	224 nm (in Ethanol)[6][8]

Synthesis and Purification Protocols

The most common laboratory synthesis of **1-Ethynylcyclohexene** is a two-step process starting from cyclohexanone. The first step involves the ethynylation of cyclohexanone to produce the intermediate, 1-ethynyl-1-cyclohexanol, which is subsequently dehydrated to yield the final product.[1]

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **1-Ethynylcyclohexene** from cyclohexanone.

Experimental Protocol: Synthesis[1]

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol

- Materials: Cyclohexanone, Trimethylsilylacetylene (TMSA), n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - Dissolve Trimethylsilylacetylene (TMSA) in anhydrous THF and cool the solution to -78 °C.
 - Add n-Butyllithium (n-BuLi) dropwise and stir the mixture for 30 minutes.
 - Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
 - Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
 - Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.
 - Dissolve the crude product in THF and add TBAF solution. Stir the mixture at room temperature for 2 hours.
 - Quench the reaction with water and extract with diethyl ether.
 - Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol

- Materials: 1-Ethynyl-1-cyclohexanol, Phosphorus oxychloride (POCl₃), Pyridine, Anhydrous diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃).
- Procedure:
 - In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in anhydrous diethyl ether and pyridine.
 - Cool the mixture to 0 °C in an ice bath.
 - Add phosphorus oxychloride (POCl₃) dropwise with stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
 - Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
 - Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Experimental Protocol: Purification

The final purification of the crude 1-ethynyl-1-cyclohexene is achieved through vacuum distillation.^[1] The general workflow following the synthesis reaction is outlined below.

[Click to download full resolution via product page](#)

Caption: Post-synthesis purification workflow for **1-Ethynylcyclohexene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS 931-49-7: 1-Ethynylcyclohexene | CymitQuimica [cymitquimica.com]
- 3. 1-乙炔基环己烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-乙炔基环己烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Ethynylcyclohexene | C8H10 | CID 79128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-ETHYNYL CYCLOHEXENE | 931-49-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 1-ETHYNYL CYCLOHEXENE [chembk.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Ethynylcyclohexene: Commercial Availability, Purity, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205888#commercial-availability-and-purity-of-1-ethynylcyclohexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com